molecular formula C16H22F3N5O B4871870 N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

Cat. No.: B4871870
M. Wt: 357.37 g/mol
InChI Key: AIXTVPPXXMLDAZ-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole rings, followed by the introduction of the trifluoromethyl group and the final coupling to form the amide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The pyrazole rings can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrazole rings.

Scientific Research Applications

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
  • N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(CHLOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group in N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O/c1-6-23-9-13(11(3)20-23)8-22(5)15(25)12(4)24-10(2)7-14(21-24)16(17,18)19/h7,9,12H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXTVPPXXMLDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)C(C)N2C(=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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